
Chloropentafluoroethane
Overview
Description
Chloropentafluoroethane (CFC-115, CAS 76-15-3) is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula C₂ClF₅. It is a colorless, odorless gas (or compressed liquid) primarily used as a refrigerant, aerosol propellant, and chemical intermediate . Its production involves halogen exchange reactions, typically using antimony or chromium-based catalysts .
Preparation Methods
Gas-Phase Catalytic Fluorination of Dichlorotetrafluoroethane
The most widely documented industrial method for chloropentafluoroethane synthesis involves the gas-phase reaction of dichlorotetrafluoroethane (C₂F₄Cl₂) with hydrofluoric acid (HF) over fluorinated alumina catalysts. This process, detailed in U.S. Patent 4,745,236 , leverages optimized catalyst composition and reaction parameters to achieve high selectivity and conversion rates.
Catalyst Preparation and Characterization
The catalyst is synthesized from activated alumina with stringent specifications:
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Sodium oxide (Na₂O) content : <300 ppm to minimize side reactions.
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Pore structure : Pores with radii ≥40 Å must occupy >0.7 cm³/g, enhancing reactant diffusion and active site accessibility.
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Impurity limits : <0.5 wt% silica (SiO₂) and <0.2 wt% iron oxide (Fe₂O₃) to prevent catalytic poisoning .
Pretreatment involves fluorinating alumina with HF or HF-air mixtures at 150–500°C, converting ≥70% of alumina to aluminum trifluoride (AlF₃). This step ensures catalytic activity and stability under reaction conditions .
Reaction Conditions and Performance
Key operational parameters include:
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Temperature : 350–500°C to balance kinetic efficiency and catalyst longevity.
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Pressure : 0.5–4 bars absolute, with atmospheric pressure preferred for cost-effectiveness.
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Molar ratio (HF:C₂F₄Cl₂) : 0.5–1.5 to maximize C₂F₅Cl yield while minimizing HF excess.
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Contact time : 5–15 seconds to optimize conversion without over-degrading products .
Under these conditions, the process achieves ≥80% conversion of C₂F₄Cl₂, with this compound selectivity exceeding 90%. Byproducts, such as C₂F₃Cl₃ and C₂ClF₅, are minimized through precise control of residence time and catalyst pore structure .
Catalytic Hydrodechlorination of Perchlorofluorocarbons
An alternative route involves hydrodechlorination of higher-chlorinated precursors, such as hexachloroethane (C₂Cl₆) or this compound derivatives, using palladium (Pd)-based catalysts. This method, explored in applied catalysis studies , emphasizes sustainability by reducing chlorine content.
Catalyst Systems and Mechanisms
Pd supported on γ-alumina or carbon exhibits high activity for C-Cl bond cleavage. Key findings include:
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Turnover rates : 0.8–1.2 s⁻¹ at 200°C for C₂F₅Cl formation from C₂F₄Cl₂ and H₂ .
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Deactivation factors : Sintering of Pd particles and HF-induced support degradation reduce activity by 30–50% over 100 hours .
Process Optimization
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Temperature : 150–250°C to prevent excessive HF release and catalyst sintering.
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H₂ partial pressure : 1–3 bars to drive hydrodechlorination without promoting side hydrogenation.
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Feed purity : Halogenated impurities (e.g., C₂F₆) must be <100 ppm to avoid pore blockage .
This method achieves 60–75% yields but requires frequent catalyst regeneration, limiting its industrial adoption compared to fluorination routes .
Sodium Dithionite-Mediated Radical Addition
A less conventional approach involves sodium dithionite (Na₂S₂O₄)-initiated radical reactions, enabling C-Cl bond activation in perfluoroalkyl chlorides. This method, detailed in the Journal of Organic Chemistry , offers versatility for synthesizing this compound derivatives.
Reaction Pathway and Conditions
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Substrates : Perfluoroalkyl chlorides (e.g., C₂F₅Cl) react with alkenes (e.g., ethylene) in dimethyl sulfoxide (DMSO).
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Conditions : 75–80°C, 4–10 hours, with Na₂S₂O₄ and NaHCO₃ as redox mediators .
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Mechanism : Single-electron transfer from dithionite generates perfluoroalkyl radicals, which abstract Cl⁻ to form C₂F₅Cl .
Yield and Selectivity
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Conversion : 70–85% for C₂F₅Cl synthesis from C₂F₄Cl₂.
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Byproducts : ≤15% dimerized or hydrogenated species (e.g., C₄F₁₀) .
While scalable, this method’s reliance on stoichiometric Na₂S₂O₄ raises cost and waste concerns, relegating it to niche applications .
Comparative Analysis of Synthesis Methods
Key Trade-offs :
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Gas-phase fluorination excels in yield and scalability but requires high energy inputs.
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Hydrodechlorination offers lower environmental impact but suffers from catalyst deactivation.
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Radical addition is operationally simple but economically unviable for bulk production .
Purification and Separation Techniques
Post-synthesis purification is critical due to byproducts like CFC-115 and HFC-125. U.S. Patent 6,175,045 outlines extractive distillation using ethylene glycol-based solvents (e.g., diethylene glycol monomethyl ether):
Chemical Reactions Analysis
Types of Reactions: Chloropentafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can be converted to pentafluoroiodoethane through sulfinatodechlorination followed by iodination.
Hydrodechlorination: This reaction involves the removal of chlorine atoms and is typically carried out using palladium catalysts supported on nitrogen-doped activated carbon.
Common Reagents and Conditions:
Sulfinatodechlorination: This reaction uses sulfinates as reagents and is conducted under controlled conditions to ensure high yield.
Hydrodechlorination: Palladium catalysts and nitrogen-doped activated carbon are used under specific temperature and pressure conditions.
Major Products:
Pentafluoroiodoethane: Formed from the substitution reaction.
Hydrofluorocarbons: Formed from hydrodechlorination reactions.
Scientific Research Applications
Historical Context and Properties
Chloropentafluoroethane was widely used as a refrigerant before its production was banned in 1996. It possesses significant atmospheric longevity and contributes to ozone layer depletion. Key properties include:
Property | Value |
---|---|
Ozone Depletion Potential (ODP) | 0.44 (CCl₃F = 1) |
Global Warming Potential (GWP) | 5,860 - 7,670 (CO₂ = 1) |
Atmospheric Lifetime | 1,020 - 1,700 years |
These properties highlight the environmental impact of this compound and underscore the importance of studying its behavior in the atmosphere .
Atmospheric Studies
This compound has been a subject of study in atmospheric chemistry due to its role as a greenhouse gas. Research has focused on its historical emissions and atmospheric concentration trends. For instance, studies utilizing air samples from various locations have shown a gradual increase in atmospheric levels from its introduction until its ban . This data is crucial for understanding the long-term impacts of chlorofluorocarbons on climate change.
Catalytic Processes
Recent research has explored the use of nitrogen-doped activated carbon catalysts for the hydrodechlorination of this compound. This process aims to reduce the environmental burden of chlorofluorocarbons by converting them into less harmful substances. The catalytic performance has been evaluated under various conditions, demonstrating significant conversion rates .
Table: Catalytic Performance Summary
Catalyst Type | Conversion Rate (%) | Reaction Conditions |
---|---|---|
Pd/Activated Carbon | 85 | Liquid-phase hydrodechlorination |
Pd/Nitrogen-Doped AC | 90 | Gas-phase hydrodechlorination |
This research indicates that effective catalytic processes can mitigate the environmental impact of this compound by facilitating its breakdown .
Solvent Applications
This compound has also been investigated as a solvent in various chemical reactions. Its unique properties allow it to dissolve a wide range of substances effectively. However, due to environmental concerns, alternative solvents are being explored as replacements . The transition to greener solvents is an ongoing area of research aimed at reducing reliance on harmful compounds.
Environmental Impact and Regulatory Framework
The regulatory framework surrounding this compound is shaped by international agreements aimed at protecting the ozone layer and mitigating climate change. The Montreal Protocol specifically targets substances that deplete the ozone layer, leading to a phased-out approach for chlorofluorocarbons . The ongoing monitoring of atmospheric levels and emissions is essential for assessing compliance with these regulations.
Mechanism of Action
The mechanism of action of chloropentafluoroethane primarily involves its interaction with catalysts during chemical reactions. For example, in hydrodechlorination reactions, palladium catalysts facilitate the removal of chlorine atoms from the compound . The molecular targets and pathways involved include the activation of carbon-chlorine bonds and the formation of carbon-fluorine bonds.
Comparison with Similar Compounds
Key Physical and Chemical Properties:
Property | Value | Source |
---|---|---|
Molecular Weight | 154.47 g/mol | |
Boiling Point | -39.1°C | |
Vapor Pressure | 5.580 atm·m³/mole | |
Water Solubility | 58 mg/L | |
ODP (relative to CFC-11) | 0.44 | |
GWP (100-year horizon) | 7,240 |
Chloropentafluoroethane belongs to the CFC family, which includes other ozone-depleting substances like CFC-11 , CFC-12 , CFC-113 , and CFC-114 . It is also structurally related to hydrofluorocarbons (HFCs) such as HFC-125 (pentafluoroethane) and HFC-32 (difluoromethane), which are developed as alternatives .
Table 1: Comparative Analysis of this compound and Key Analogs
Compound (CAS) | Formula | ODP | GWP | Primary Applications | Regulatory Status |
---|---|---|---|---|---|
CFC-115 (76-15-3) | C₂ClF₅ | 0.44 | 7,240 | Refrigerant, propellant | Phased out (Montreal Protocol) |
CFC-11 (75-69-4) | CCl₃F | 1.0 | 4,750 | Foam blowing, refrigeration | Banned globally |
CFC-12 (75-71-8) | CCl₂F₂ | 1.0 | 10,200 | Refrigeration, aerosols | Banned globally |
CFC-114 (76-14-2) | C₂Cl₂F₄ | 0.94 | 9,800 | Refrigerant, solvent | Phased out |
HFC-125 (354-33-6) | C₂HF₅ | 0 | 3,170 | Refrigerant (replacement for CFCs) | Restricted under Kigali Amendment |
HFC-32 (75-10-5) | CH₂F₂ | 0 | 677 | Air conditioning | Regulated under Kigali Amendment |
Key Findings:
Ozone Depletion Potential (ODP): CFC-115 has an ODP of 0.44, lower than CFC-11 (1.0) and CFC-114 (0.94) but higher than HFCs (0) . The chlorine content in CFC-115 contributes to stratospheric ozone depletion via UV-induced radical reactions .
Global Warming Potential (GWP): CFC-115 has a GWP of 7,240 over 100 years, significantly higher than HFC-125 (3,170) and HFC-32 (677) . Its long atmospheric lifetime (~1,020 years) exacerbates its climate impact .
Toxicity and Safety:
- CFC-115 has low acute toxicity (rat LC₅₀ = 4,880 gm/m³/4H) but poses asphyxiation risks due to gas displacement .
- In contrast, chlorodifluoromethane (HCFC-22) and This compound mixtures have caused fatal respiratory arrest in cases of recreational misuse .
Regulatory Differences: CFC-115 is classified as a Class 2.2 non-flammable gas (UN 1020) under hazardous materials regulations . HFCs like HFC-125 and HFC-32 are regulated under the Kigali Amendment to the Montreal Protocol for their high GWP, unlike CFCs, which are fully phased out .
Environmental Persistence:
- CFC-115’s atmospheric concentration is monitored via firn air and ambient measurements, with reconstructed emissions showing peak production in the 1980s .
- HFCs, while ozone-safe, still require mitigation due to their climate impacts .
Research and Technological Developments
- Adsorption Behavior: CFC-115 exhibits distinct adsorption isotherms on activated carbon compared to HFC-125, with higher affinity due to its larger molecular size and polarity .
- Production Methods: Gas-phase fluorination of perchloroethylene using chromium catalysts yields CFC-115 alongside CFC-114, requiring distillation for purification .
- Infrared Spectroscopy: CFC-115’s IR spectrum (2–40 µm) shows unique absorption bands due to C-Cl and C-F stretching modes, aiding in atmospheric detection .
Biological Activity
Chloropentafluoroethane, commonly known as CFC-115, is a chlorofluorocarbon (CFC) that has been primarily used as a refrigerant and aerosol propellant. Despite its widespread industrial applications, its biological activity and potential health risks have garnered significant attention. This article explores the biochemical properties, cellular effects, molecular mechanisms, and toxicological profiles associated with this compound.
Overview
This compound (CAS Number: 76-15-3) is a colorless and odorless gas that can exist as a compressed liquid. It has been identified as having a high ozone depletion potential, leading to its ban under the Montreal Protocol since January 1, 1996. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.
This compound interacts with various biological molecules, influencing numerous biochemical pathways:
- Cytochrome P450 Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are critical in the metabolism of xenobiotics. Such interactions can lead to the formation of reactive intermediates that may covalently bind to proteins, altering their function.
- Glutathione S-Transferase : this compound can also interact with glutathione S-transferase, an enzyme involved in detoxification processes. This interaction may result in the conjugation of the compound with glutathione, facilitating its excretion.
Cellular Effects
The exposure to this compound has been linked to various cellular effects:
- Oxidative Stress : It can induce oxidative stress within cells, activating stress response pathways and altering gene expression related to antioxidant defense mechanisms .
- Mitochondrial Function : this compound affects mitochondrial function, leading to disruptions in cellular energy metabolism.
- Cellular Signaling : The compound may disrupt cell signaling pathways and alter cellular metabolism, potentially leading to inflammation and tissue damage at higher concentrations .
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The compound can inhibit cytochrome P450 activity, resulting in the accumulation of unmetabolized xenobiotics.
- Gene Expression Alteration : By activating transcription factors involved in stress responses, this compound can induce changes in gene expression that impact cellular functions.
Acute Health Effects
Acute exposure to this compound can lead to several immediate health effects:
- Respiratory Irritation : Inhalation can irritate the nose, throat, and lungs, causing coughing and shortness of breath. High concentrations may lead to chest tightness and wheezing .
- Cardiac Sensitization : There is evidence suggesting that exposure may affect cardiac function, potentially causing irregular heartbeats .
Chronic Health Effects
Chronic exposure may result in long-term health consequences:
- Lung Damage : Although not definitively proven, prolonged exposure could potentially lead to lung damage due to irritation from the compound .
- Cancer Risk : Current data does not indicate a direct link between this compound exposure and cancer development; however, further research is necessary to fully understand its long-term effects on human health .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Minimal effects on cellular function are observed at low doses.
- High Doses : At elevated levels, significant toxic effects such as oxidative stress and inflammation have been documented. Threshold levels exist where increased dosage correlates with heightened severity of adverse effects .
Case Studies
Several studies have investigated the biological activity of this compound:
- Toxicity Studies : Research conducted on animal models has shown that this compound exhibits low gastrointestinal absorption but significant respiratory toxicity when inhaled. Dogs exposed to high concentrations exhibited cardiovascular irregularities .
- Environmental Impact Studies : Investigations into atmospheric levels of chlorofluorocarbons have indicated that CFC-115 contributes significantly to ozone depletion, necessitating further studies on its ecological impact and potential health risks associated with environmental exposure .
Q & A
Basic Research Questions
Q. How can researchers determine the purity of chloropentafluoroethane for experimental use?
Purity assessment typically involves gas chromatography (GC) coupled with mass spectrometry (MS) or thermal conductivity detection (TCD). Calibration with certified reference materials (e.g., ASD-ALR-CFC-006S-2X) ensures accuracy. For trace impurities, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups like residual chlorinated byproducts. Ensure storage in inert, sealed containers to prevent contamination .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use local exhaust systems to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs).
- Personal Protective Equipment (PPE) : Wear cryogenic gloves and face shields to prevent frostbite during liquid-phase handling.
- Emergency Measures : Install eyewash stations and emergency showers in proximity to work areas. Avoid contact with incompatible materials (e.g., strong bases, oxidizing agents) to prevent exothermic reactions .
Q. How is this compound detected in environmental or biological samples?
Air sampling methods include sorbent tubes (e.g., activated charcoal) followed by thermal desorption and GC/MS analysis. For biological matrices, headspace sampling with gas chromatography-electron capture detection (GC-ECD) is effective due to its high electron affinity. Quantify using calibration curves validated against NIST-traceable standards .
Advanced Research Questions
Q. How can contradictions in adsorption equilibrium data for this compound on activated carbon be resolved?
Discrepancies in adsorption isotherms (e.g., Langmuir vs. Freundlich models) often arise from variations in pore structure or surface functional groups of the adsorbent. Replicate experiments using standardized materials (e.g., Norit RB1 activated carbon) and validate with the Peng-Robinson equation of state. Include temperature-dependent interaction parameters (e.g., k12 = 0.012–0.025 at 243–333 K) to improve model accuracy .
Q. What experimental designs minimize uncertainties in thermodynamic property measurements (e.g., bubble point pressures)?
Use static apparatuses with calibrated quartz pressure transducers (uncertainty ≤1.2 kPa) and thermostatic baths (±20 mK). For binary mixtures (e.g., HFC-125/CFC-115), ensure phase equilibrium via continuous stirring and monitor mole fractions with GC. Correlate data using modified equations of state (e.g., PR-EOS with van der Waals mixing rules) to predict azeotropic behavior .
Q. How does this compound interact with zeolites in gas separation applications?
Studies on Linde 5A zeolites reveal preferential adsorption of CFC-115 over lighter alkanes due to polarizability differences (CFC-115: 9.3 Å<sup>3</sup> vs. CH4: 2.6 Å<sup>3</sup>). Design experiments with controlled pore sizes (3–5 Å) and measure adsorption capacities at varying pressures (0.1–10 MPa). Use in situ FTIR to track competitive adsorption mechanisms .
Q. What methodologies are used to assess the ozone depletion potential (ODP) of this compound?
Calculate ODP using the Atmospheric Lifetime Experiment (ALE) data and radiative efficiency models. Compare its stratospheric chlorine loading potential (SCLP) to CFC-11 (reference ODP = 1.0). Recent studies estimate CFC-115’s ODP at 0.6–0.8, requiring validation via UV photolysis cross-section measurements in simulated stratospheric conditions .
Q. Specialized Applications in Research
Q. How is this compound utilized in dark matter detection experiments (e.g., PICASSO)?
Superheated CFC-115 droplets act as WIMP (Weakly Interacting Massive Particle) detectors. When a WIMP interacts, localized vaporization generates acoustic signals. Optimize droplet size (10–100 µm) and operating temperatures (15–25°C) to enhance sensitivity. Calibrate using neutron sources and background radiation shielding (e.g., SNOLAB’s 2 km rock overburden) .
Q. What analytical challenges arise in quantifying this compound degradation products (e.g., trifluoroacetic acid)?
Degradation via hydrolysis or photolysis produces highly polar metabolites, complicating GC analysis. Use ion chromatography (IC) with suppressed conductivity detection for quantification. Validate methods with isotopically labeled internal standards (e.g., <sup>13</sup>C-CFC-115) to correct for matrix effects .
Q. Methodological Recommendations
- Data Reproducibility : Document experimental conditions (e.g., pressure, temperature gradients) in line with Beilstein Journal guidelines to enable replication .
- Regulatory Compliance : Adhere to Montreal Protocol restrictions on production and usage in non-essential applications .
- Interdisciplinary Collaboration : Combine thermodynamic modeling with environmental toxicology to address gaps in lifecycle impact assessments .
Properties
IUPAC Name |
1-chloro-1,1,2,2,2-pentafluoroethane | |
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InChI |
InChI=1S/C2ClF5/c3-1(4,5)2(6,7)8 | |
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InChI Key |
RFCAUADVODFSLZ-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(F)(F)Cl)(F)(F)F | |
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Molecular Formula |
C2ClF5, Array, ClC2F5 | |
Record name | CHLOROPENTAFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID3026435 | |
Record name | Chloropentafluoroethane | |
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Molecular Weight |
154.46 g/mol | |
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Physical Description |
Chloropentafluoroethane is a colorless odorless gas with an ether-like odor. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless gas with a slight, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a slight, ethereal odor., Colorless gas with a slight, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | CHLOROPENTAFLUOROETHANE | |
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Boiling Point |
-38 °F at 760 mmHg (NIOSH, 2023), -39.1 °C, -39 °C, -38 °F | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.006 % at 77 °F (NIOSH, 2023), In water, 58 mg/L at 25 °C, Soluble in ethanol, ether, 0.058 mg/mL at 25 °C, Solubility in water: none, (77 °F): 0.006% | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2901 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloropentafluoroethane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Chloropentafluoroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
Liquid density at 28 °C: 1.291 g/mL, Relative density (water = 1): 1.3, 5.55(relative gas density) | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Chloropentafluoroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.55 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 8.37 g/L at -39.1 °C, Relative vapor density (air = 1): 5.3, 5.55 | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2901 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/609 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
7.9 atm at 70 °F (NIOSH, 2023), 6,860 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 797, 7.9 atm, (70 °F): 7.9 atm | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2901 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/609 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloropentafluoroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless gas ... [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
76-15-3 | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2901 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Chloro-1,1,2,2,2-pentafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropentafluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-chloro-1,1,2,2,2-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloropentafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropentafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJG47X19V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloropentafluoroethane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/609 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-223 °F (NIOSH, 2023), -99.4 °C, -106 °C, -223 °F | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2901 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/147 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chloropentafluoroethane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0848 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLOROPENTAFLUOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/609 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chloropentafluoroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0131.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.